Pbd-bodipy

Vue d'ensemble

Description

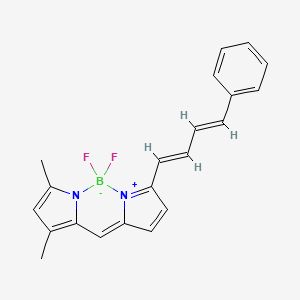

Le PBD-BODIPY est un colorant fluorescent utilisé pour les mesures spectrophotométriques des réactions d’autoxydation. Sa structure chimique est composée d’un noyau BODIPY (boron-dipyrrométhène) fonctionnalisé avec un groupe acide phénylboronique. Le numéro CAS du composé est 148185-52-8 .

Méthodes De Préparation

Voies de synthèse:

Le PBD-BODIPY peut être synthétisé par diverses méthodes, notamment les réactions de condensation entre des précurseurs de boron-dipyrrométhène et des dérivés d’acide phénylboronique. Ces réactions conduisent à la formation du noyau BODIPY avec le groupe acide phénylboronique attaché.

Conditions de réaction:

Les conditions de synthèse spécifiques peuvent varier, mais elles impliquent généralement le reflux des réactifs dans des solvants appropriés (tels que le dichlorométhane ou le toluène) sous atmosphère inerte. Les températures de réaction précises, la stoechiométrie et les étapes de purification sont cruciales pour obtenir des rendements élevés.

Production industrielle:

Bien que le this compound soit principalement utilisé dans la recherche, sa production à l’échelle industrielle implique des voies de synthèse similaires, optimisées pour l’efficacité et la capacité d’adaptation.

Analyse Des Réactions Chimiques

Le PBD-BODIPY subit plusieurs réactions:

Oxydation: Il peut participer aux réactions d’autoxydation, où il agit comme un piège de radicaux. La co-autoxydation avec des co-substrats hydrocarbonés peut être quantifiée en surveillant la perte d’absorbance à 591 nm.

Détection d’époxydation: Le this compound sert de sonde fluorescente pour détecter l’activité d’époxydation.

Les réactifs courants comprennent les initiateurs de radicaux, l’oxygène et les substrats hydrocarbonés. Les principaux produits dépendent des conditions de réaction spécifiques.

4. Applications de la recherche scientifique

Le this compound trouve des applications dans divers domaines:

Chimie: Utilisé comme sonde pour étudier les processus d’oxydation et les antioxydants piégeurs de radicaux.

Biologie: Permet la visualisation des processus cellulaires impliquant l’oxydation.

Médecine: Étudié pour ses applications thérapeutiques potentielles.

Industrie: Employé dans le contrôle de la qualité et la surveillance des processus.

Applications De Recherche Scientifique

Bioimaging Applications

Pbd-Bodipy compounds are extensively used in bioimaging due to their high fluorescence quantum yields and photostability. They serve as effective probes for visualizing lipid droplets and cellular structures.

- Lipid Droplet Staining : A recent study developed a BODIPY-based fluorogenic probe named LD-TB, which specifically stains lipid droplets in live and fixed cells. This probe exhibits bright red fluorescence and superior photostability compared to traditional markers like Nile Red, making it suitable for multicolor imaging applications .

- Membrane Studies : New BODIPY lipid probes have been synthesized for fluorescence studies of membranes. These probes are designed to provide precise localization within lipid bilayers, enabling researchers to monitor lipid trafficking within cells . The ability to visualize lipid dynamics is crucial for understanding various biological processes.

Chemical Sensing

This compound compounds also find applications in chemical sensing due to their ability to undergo selective interactions with specific analytes, leading to changes in their fluorescence properties.

- Fluorogenic Probes : The versatility of BODIPY-based probes allows them to be tailored for specific chemical environments. For example, the LD-TB probe mentioned earlier not only stains lipids but can also be adapted for sensing applications by modifying its structure to respond to different analytes .

Nuclear Medicine Applications

One of the most innovative uses of this compound is in nuclear medicine, where it serves as a dual functional labeling agent.

- Radioiodination : Research has demonstrated that radioiodinated BODIPY can function as a dual functional labeling agent for proteins and peptides. This application is particularly relevant for single photon emission computed tomography (SPECT) imaging. The ability to label biologically active molecules with radioiodinated BODIPY opens new avenues for diagnostic imaging and targeted radiotherapy .

Case Study 1: Lipid Dynamics in Cells

A study utilized BODIPY dyes to investigate lipid dynamics in mammalian cells. The findings indicated that BODIPY dyes provided clearer imaging of intracellular neutral lipids compared to traditional dyes like Nile Red, highlighting their potential in lipid metabolism studies .

Case Study 2: SPECT Imaging with Radioiodinated BODIPY

In a groundbreaking study, researchers synthesized radioiodinated BODIPY and successfully applied it in SPECT imaging using tumor-bearing mice. This approach demonstrated the compound's capability as a dual-functional agent, facilitating both optical and nuclear imaging .

Data Table: Comparative Properties of this compound Probes

| Property | LD-TB Probe | Radioiodinated BODIPY |

|---|---|---|

| Fluorescence Emission | Bright red | Dual functional (optical + nuclear) |

| Photostability | High | Moderate |

| Application | Lipid droplet staining | Protein/peptide labeling |

| Toxicity | Low | Variable depending on conjugate |

| Imaging Technique | Fluorescence microscopy | SPECT |

Mécanisme D'action

Le mécanisme du PBD-BODIPY implique son interaction avec les espèces réactives (radicaux, oxygène) pendant l’autoxydation. Il agit comme un rapporteur du stress oxydatif et de l’activité antioxydante. Les cibles moléculaires et les voies spécifiques varient en fonction du contexte d’utilisation.

Comparaison Avec Des Composés Similaires

La particularité du PBD-BODIPY réside dans son noyau boron-dipyrrométhène et sa modification par l’acide phénylboronique. Les composés similaires comprennent d’autres dérivés du BODIPY (par exemple, BODIPY-FL, BODIPY-TMR) et des sondes fluorescentes apparentées.

N’oubliez pas que la polyvalence du this compound en fait un outil précieux pour les chercheurs de toutes disciplines

Activité Biologique

Pbd-BODIPY, a derivative of the BODIPY (boron-dipyrromethene) dye family, has garnered significant attention in recent years due to its promising biological activities, particularly in imaging and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential applications in biomedical research.

Overview of BODIPY Compounds

BODIPY compounds are characterized by their intense fluorescence and photostability, making them ideal candidates for various biological applications, including cellular imaging and drug delivery. The incorporation of different functional groups can modify their properties, enhancing their specificity and efficacy in targeting biological markers.

Mechanisms of Biological Activity

-

Targeting Specific Biomolecules :

- This compound has been shown to effectively target prostate-specific membrane antigen (PSMA), a biomarker overexpressed in prostate cancer cells. Studies indicate that this compound conjugates exhibit high binding affinity to PSMA-positive cells, facilitating selective imaging and potential therapeutic applications .

- Cell Internalization :

-

Fluorescence Properties :

- The fluorescence characteristics of this compound are influenced by its chemical structure. Modifications to the BODIPY core can lead to changes in emission spectra, which are crucial for imaging applications. For instance, alterations in the electronic environment around the boron atom can result in significant shifts in fluorescence intensity and wavelength .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound derivatives is essential for optimizing their biological activity. Research has indicated that variations in substituents on the BODIPY core can significantly affect their binding affinities and internalization rates.

| Compound | Binding Affinity (IC50) | Cell Internalization | Comments |

|---|---|---|---|

| This compound 1 | 21.5 ± 0.1 nM | High | Strong PSMA targeting |

| This compound 2 | 18.4 ± 0.2 nM | Moderate | Enhanced photostability |

| This compound 3 | Not determined | Low | Requires further optimization |

Case Study 1: Imaging Prostate Cancer

In a study focused on prostate cancer imaging, a series of this compound derivatives were synthesized and evaluated for their ability to bind PSMA. The most promising candidate exhibited an IC50 comparable to existing imaging agents, demonstrating its potential as a dual-modality imaging probe combining fluorescence with nuclear imaging techniques .

Case Study 2: Antioxidant Activity

Another area of investigation involved the antioxidant properties of this compound. It was utilized as a signal carrier in autoxidation reactions of alkenes, allowing researchers to determine rate constants and stoichiometries involved in radical reactions. This highlights its versatility beyond imaging applications .

Propriétés

IUPAC Name |

2,2-difluoro-4,6-dimethyl-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BF2N2/c1-16-14-17(2)25-21(16)15-20-13-12-19(26(20)22(25,23)24)11-7-6-10-18-8-4-3-5-9-18/h3-15H,1-2H3/b10-6+,11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSCNFXGIRMKAY-JMQWPVDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.